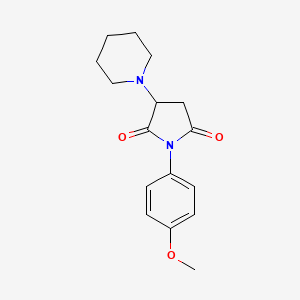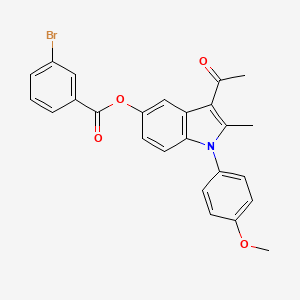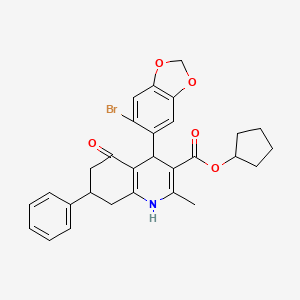![molecular formula C22H15ClN2O4 B11683602 (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11683602.png)
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a diazinane trione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the diazinane trione core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it useful for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials to enhance their performance.
Mecanismo De Acción
The mechanism of action of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione include other furan derivatives, chlorophenyl compounds, and diazinane trione analogs. Examples include:
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H15ClN2O4 |
|---|---|
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H15ClN2O4/c1-13-2-8-16(9-3-13)25-21(27)18(20(26)24-22(25)28)12-17-10-11-19(29-17)14-4-6-15(23)7-5-14/h2-12H,1H3,(H,24,26,28)/b18-12+ |
Clave InChI |
MBJHPHBCKZUNPV-LDADJPATSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)NC2=O |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683522.png)


![N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B11683540.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683546.png)
![2-({4-[(5E)-5-(3-{4-[(2-carboxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B11683555.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683563.png)
![Ethyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11683565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B11683570.png)
![4-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11683571.png)
![2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11683575.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11683590.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11683594.png)
